molecular formula C24H20O5 B2511658 7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 111922-60-2

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2511658
CAS No.: 111922-60-2
M. Wt: 388.419
InChI Key: DJAZBIYSXXHPAO-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as BMMC, is a chromene derivative that has been studied for its potential as a therapeutic agent for various diseases. BMMC has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. BMMC has also been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. BMMC has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. Furthermore, BMMC has been studied for its potential to act as an anti-diabetic agent, as well as for its potential to act as an anti-fungal agent.

Scientific Research Applications

Phototransformation Studies

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, a chromenone derivative, has been studied for its phototransformation properties. Khanna et al. (2015) explored the phototransformation of similar chromenone compounds under UV light, resulting in the formation of tetracyclic scaffolds and dealkoxylation products. This research provides insights into the photochemical behaviors of chromenone derivatives (Khanna, Dalal, Kumar, & Kamboj, 2015).

Antimicrobial Activity

Studies have also investigated the antimicrobial potential of compounds structurally related to this compound. Mandala et al. (2013) synthesized novel chromen-2-one derivatives and evaluated their in vitro antimicrobial activity, demonstrating significant antibacterial and antifungal effects (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Anti-inflammatory and Antioxidant Properties

Compounds from the chromen-4-one family have been isolated from natural sources like Belamcanda chinensis, showing antimicrobiotic and anti-inflammatory effects. Liu et al. (2008) explored the structure of an isoflavone chromen-4-one derivative, indicating potential therapeutic applications in inflammation and oxidative stress (Liu, Ma, Gao, & Wu, 2008).

Acetylcholinesterase Inhibition for Alzheimer's Disease

Amin et al. (2021) synthesized 7-benzyloxycoumarin-based compounds, which showed promising acetylcholinesterase inhibitory activity, suggesting potential applications in Alzheimer's disease treatment. These compounds were found to be more effective than standard drugs in certain cases (Amin, Abdel Rahman, Allam, & El-Zoheiry, 2021).

Anti-Inflammatory and Neutrophil Pro-Inflammatory Inhibition

Compounds structurally similar to this compound have been extracted from Aquilaria sinensis, showing inhibitory activities on neutrophil pro-inflammatory responses. This suggests potential applications in controlling inflammatory processes (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).

Antimicrobial and Antioxidant Synthesis

Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, assessing their antimicrobial and antioxidant activities. This research highlights the potential of chromen-4-one derivatives in developing new antimicrobial and antioxidant agents (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-18-10-8-17(9-11-18)21-14-20(25)24-22(27-2)12-19(13-23(24)29-21)28-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZBIYSXXHPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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